molecular formula C8H10N2O2 B1429892 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1439902-57-4

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1429892
M. Wt: 166.18 g/mol
InChI Key: OAWDVBMYXJMTLN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . This group is typically produced in a cyclopropanation reaction . The compound also contains an imidazole ring, which is a five-membered planar ring that includes two non-adjacent nitrogen atoms . The carboxylic acid group attached to the imidazole ring contributes to the compound’s acidic properties .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group .

Scientific Research Applications

1. Asymmetric Syntheses of Non-Natural Amino Acid

  • Application Summary : This compound is used in the synthesis of (S)-cyclopropylglycine, a non-natural amino acid, through a biocatalytic system that integrates reductive amination and coenzyme regeneration activities .
  • Methods of Application : The process involves the use of a self-sufficient bifunctional enzyme, which improves the reaction rate 2.1-fold over the native enzymes. The bioconversion period is short, at 6 hours, with a high substrate concentration of 120 g·L−1 .
  • Results or Outcomes : The space–time yield of (S)-cyclopropylglycine is up to 377.3 g·L−1·d−1, higher than any previously reported data. The compound could be continuously synthesized for 90 hours with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

2. Cyclopropane Fatty Acid Biosynthesis in Plants

  • Application Summary : The compound is involved in the biosynthesis of cyclopropane fatty acids (CPFAs) in plants, which are a novel industrial feedstock .
  • Methods of Application : The process involves the use of lipid metabolic genes, which have been cloned from several exotic plant species .
  • Results or Outcomes : The study provides insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .

3. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl

  • Application Summary : The compound is used in the preparation of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives .
  • Methods of Application : The process involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
  • Results or Outcomes : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the diastereoselectivity of the reaction .

properties

IUPAC Name

1-(cyclopropylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDVBMYXJMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208889
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid

CAS RN

1439902-57-4
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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